![molecular formula C13H7ClF3NO5S B1412341 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride CAS No. 1858255-92-1](/img/structure/B1412341.png)

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride

Vue d'ensemble

Description

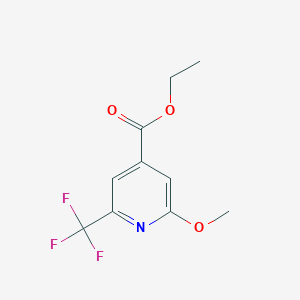

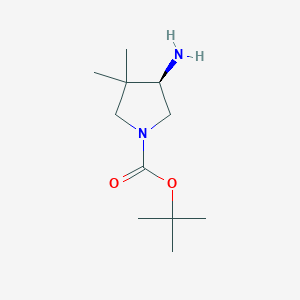

“4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” is a chemical compound with the molecular formula C13H7ClF3NO5S . It has a molecular weight of 381.71 g/mol .

Molecular Structure Analysis

The molecular structure of “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” consists of a benzene ring with a sulfonyl chloride group, a nitro group, and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis

The boiling point of “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” is predicted to be 408.1±45.0 °C, and its density is predicted to be 1.577±0.06 g/cm3 .Applications De Recherche Scientifique

Polymer-Supported Benzenesulfonamides

Polymer-supported benzenesulfonamides, synthesized from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are used in various chemical transformations. These include unusual rearrangements to produce diverse privileged scaffolds. This application emphasizes the compound's role in facilitating complex chemical synthesis (Fülöpová & Soural, 2015).

Solvolysis Studies

Research on the solvolysis of benzenesulfonyl chloride and derivatives, including 4-nitrobenzenesulfonyl chloride, explores the reaction kinetics and product selectivities in various solvent mixtures. This investigation is crucial for understanding the reaction mechanisms and developing efficient synthetic processes (Bentley, Jones, Kang, & Koo, 2009).

Synthesis of Phthalocyanines

The compound 4-[4-(trifluoromethyl)phenoxy]phenol reacts with 4-nitrophthalonitrile to form a derivative used in synthesizing metal-free and metallophthalocyanines. These compounds have high solubility in various solvents and are characterized by various spectroscopic methods, highlighting the compound's role in creating novel phthalocyanines (Burat, Öz, & Bayır, 2012).

Non-Catalytic Synthesis Approaches

The condensations of benzenesulfonyl chlorides with 2-aminopyridines and amidines, leading to 1,2,4-benzothiadiazine-1,1-dioxides, demonstrate a non-catalytic approach in synthesis. This method showcases the importance of the compound in promoting efficient and high-yield chemical reactions (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).

Catalytic Synthesis of Isoxazoles

A copper(II)-catalyzed synthesis method uses benzenesulfonyl chlorides in producing 4-benzenesulfonyl isoxazoles. This process highlights the compound's effectiveness in catalytic reactions, yielding high chemoselectivity under mild conditions (Ge, Ding, Long, Liu, & Peng, 2020).

Role in Oligonucleotide Synthesis

The phosphotriester approach to oligonucleotide synthesis involves using nitrobenzenesulfonyl chlorides as activating agents. This method is critical in the synthesis of oligodeoxyribo- and oligoribo-nucleotides, although it requires careful management to avoid by-products (Reese & Zhang, 1994).

Safety And Hazards

The safety data sheet for a similar compound, “2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s important to handle “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” with appropriate safety measures.

Propriétés

IUPAC Name |

4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO5S/c14-24(21,22)10-4-2-9(3-5-10)23-12-6-1-8(18(19)20)7-11(12)13(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTSUESAKDHFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)

![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)

![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)